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Compound of Interest

Compound Name: Vosilasarm

Cat. No.: B611295 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers, scientists, and drug development professionals investigating

Vosilasarm (RAD-140) in animal models. The information is tailored to address specific issues

that may be encountered during preclinical experiments.

Frequently Asked Questions (FAQs)
Q1: What is the reported incidence and nature of liver enzyme elevation with Vosilasarm in

preclinical animal models?

A1: In a key preclinical study involving cynomolgus monkeys, administration of Vosilasarm at

doses of 0.01, 0.1, and 1.0 mg/kg/day for 28 days resulted in minimal elevation of liver

enzymes.[1] It was noted that no elevation greater than two-fold of the baseline levels was

observed for liver enzymes.[1] In contrast, preliminary clinical studies in humans with

metastatic breast cancer have shown higher rates of elevated liver enzymes, including

aspartate aminotransferase (AST) and alanine aminotransferase (ALT).[2]

Q2: What is the proposed mechanism of Vosilasarm-induced liver enzyme elevation?

A2: The precise mechanism is not fully elucidated, but it is believed to be related to its function

as a selective androgen receptor modulator (SARM). The leading hypothesis suggests that,

similar to some anabolic-androgenic steroids, Vosilasarm's interaction with androgen

receptors in the liver may lead to a dysregulation of bile acid transport.[3] This can result in

cholestasis, a condition where bile flow from the liver is reduced or blocked, leading to the
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accumulation of bile acids and subsequent liver cell injury.[4][5] The molecular mechanism may

involve the androgen receptor's influence on the expression or function of key bile transporters

like the Bile Salt Export Pump (BSEP).[3]

Q3: Are there specific animal models that are more susceptible to Vosilasarm-induced liver

effects?

A3: Currently, detailed comparative data on the susceptibility of different animal models are

limited. The most cited preclinical safety data is from studies in cynomolgus monkeys and rats.

[6][7] While monkeys showed minimal liver enzyme elevations, it is crucial to monitor liver

function in any animal model used for Vosilasarm research. The choice of species for

toxicology studies should be justified based on similarities in metabolic profiles and androgen

receptor physiology to humans.

Q4: What are the typical clinical signs of liver injury to monitor in animals treated with

Vosilasarm?

A4: Beyond serum biochemistry, researchers should monitor for clinical signs such as jaundice

(yellowing of the skin, eyes, and mucous membranes), changes in urine or feces color,

abdominal swelling, lethargy, and loss of appetite. Regular cage-side observations are a critical

component of preclinical toxicology studies.
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Observed Issue Potential Cause(s) Recommended Action(s)

Greater than two-fold elevation

in ALT/AST levels in a single

animal.

- Idiosyncratic reaction. -

Dosing error. - Pre-existing

subclinical liver condition.

- Immediately re-test the

animal to confirm the finding. -

Review dosing records and

procedures for accuracy. -

Consider removing the animal

from the study and performing

a necropsy with

histopathological analysis of

the liver.

Consistent, dose-dependent

elevation in liver enzymes

across a treatment group.

- Vosilasarm-induced

hepatotoxicity at the tested

dose levels.

- Reduce the dose in

subsequent cohorts to

establish a no-observed-

adverse-effect level (NOAEL).

- Increase the frequency of

liver function monitoring. -

Collect liver tissue for

histopathology and biomarker

analysis at the end of the

study.

Elevated bilirubin and alkaline

phosphatase (ALP) with

minimal or mild ALT/AST

elevation.

- Suggests a cholestatic

pattern of liver injury.

- Analyze serum bile acids to

confirm cholestasis. - Perform

histopathological examination

of the liver, focusing on bile

ducts and canaliculi. -

Investigate the expression of

bile acid transporters (e.g.,

BSEP) in liver tissue.

No significant elevation in liver

enzymes, but other signs of

toxicity are present.

- The observed toxicity may

not be liver-related. - Liver

injury may be occurring without

significant enzyme leakage

(e.g., steatosis).

- Broaden the scope of

toxicological assessment to

include other organs. -

Conduct a thorough

histopathological examination

of the liver and other tissues.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611295?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantitative Data Summary
The following table summarizes the reported effects of Vosilasarm on liver enzymes in

cynomolgus monkeys.

Dose Level

(mg/kg/day)

Duration of

Treatment

Observed Change in

Liver Enzymes

(ALT/AST)

Reference

0.01 28 days
< 2-fold increase from

baseline
[1]

0.1 28 days
< 2-fold increase from

baseline
[1]

1.0 28 days
< 2-fold increase from

baseline
[1]

Experimental Protocols
Protocol: Assessment of Vosilasarm-Induced Liver
Injury in Cynomolgus Monkeys
1. Animal Model and Husbandry:

Species: Cynomolgus monkey (Macaca fascicularis).

Sex: Male and/or female, as appropriate for the study design.

Age: Young adults.

Housing: Housed in accordance with institutional animal care and use committee (IACUC)

guidelines, with appropriate environmental enrichment.

2. Dosing and Administration:

Test Article: Vosilasarm (RAD-140).

Vehicle: An appropriate vehicle such as 0.5% methylcellulose in sterile water.
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Dose Levels: Vehicle control, low dose, mid dose, and high dose (e.g., 0.01, 0.1, 1.0

mg/kg/day).

Route of Administration: Oral gavage.

Dosing Schedule: Daily for a specified duration (e.g., 28 days).

3. Monitoring and Sample Collection:

Clinical Observations: Daily cage-side observations for any signs of toxicity.

Body Weight: Measured at least weekly.

Blood Sampling: Collected at baseline (pre-dose) and at regular intervals during the study

(e.g., weekly) and at termination.

Serum Biochemistry: Analyze serum for a full panel of liver function tests, including ALT, AST,

alkaline phosphatase (ALP), total bilirubin, gamma-glutamyl transferase (GGT), and total bile

acids.

Hematology: Complete blood count (CBC) and coagulation panels.

4. Terminal Procedures:

Necropsy: A full necropsy should be performed on all animals at the end of the study.

Organ Weights: Liver and other relevant organs should be weighed.

Histopathology: Liver tissue should be collected and preserved in 10% neutral buffered

formalin for histopathological examination. Sections should be stained with hematoxylin and

eosin (H&E). Special stains may be used to assess for cholestasis or fibrosis if indicated.

Visualizations
Signaling Pathway

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611295?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Bloodstream

Hepatocyte

Vosilasarm
Androgen Receptor (AR)

Enters cell and binds

Vosilasarm-AR Complex NucleusTranslocates to BSEP Gene (ABCB11)
Bile Salt Export Pump (BSEP)Transcription & Translation (Potentially Inhibited)

Bile AcidsDysfunction leads to accumulation of

Bile Canaliculus
Excreted into

Transported by

Hepatocellular Injury
Accumulation causes

ALT/AST Release
Leads to

Study Start: Acclimatization
& Baseline Measurements

Daily Oral Dosing
(Vehicle or Vosilasarm)

In-Life Monitoring
(Clinical Signs, Body Weight)

Study Termination
(e.g., Day 28)

Weekly Blood Collection
(Serum Biochemistry, Hematology)

Continue Dosing Cycle

Data Analysis & Reporting

Necropsy & Organ Weights

Liver Histopathology

Click to download full resolution via product page

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b611295?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611295?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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